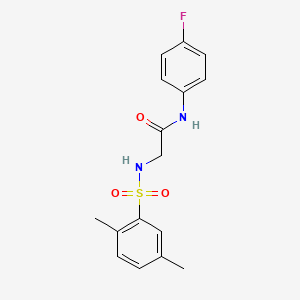
2-(2,5-dimethylbenzenesulfonamido)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylbenzenesulfonamido)-N-(4-fluorophenyl)acetamide, commonly known as DASA-58, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, and its mechanism of action has been extensively investigated.
Applications De Recherche Scientifique
Antitumor Applications
Sulfonamide derivatives have been synthesized and evaluated for their antitumor properties. For instance, compounds synthesized from sulfonamides, containing 5-fluorouracil and nitrogen mustard, showed promising antitumor activity with low toxicity in mice models. These compounds demonstrated significant therapeutic indexes, highlighting their potential as antitumor agents (Huang, Lin, & Huang, 2002).
Antimicrobial Activity
Research on sulfonamide derivatives has also included their antimicrobial potential. Novel sulfonamide compounds have been synthesized and tested for antibacterial and antifungal activities. Some of these compounds exhibited notable activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species, showing promise as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Chemical Probes and Material Science
Sulfonamide derivatives have been explored as components in the synthesis of novel materials and as chemical probes. For example, fluorescent probes based on sulfonamide groups have been developed for the selective detection of biological molecules, such as glutathione, in cell cultures and live tissues, demonstrating the versatility of sulfonamides in scientific research (Yin et al., 2014).
Detection and Analysis
The synthesis and characterization of sulfonamide derivatives have also facilitated the development of methods for the detection and analysis of various substances, including potential pesticides. This indicates the role of sulfonamide compounds in enhancing analytical techniques and environmental monitoring (Olszewska, Tarasiuk, & Pikus, 2011).
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-3-4-12(2)15(9-11)23(21,22)18-10-16(20)19-14-7-5-13(17)6-8-14/h3-9,18H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOCIIXKUITEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2973410.png)
![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid](/img/structure/B2973412.png)
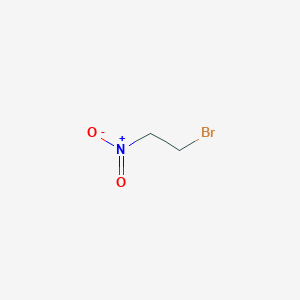
![5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2973416.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2973418.png)
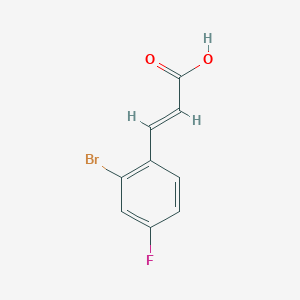


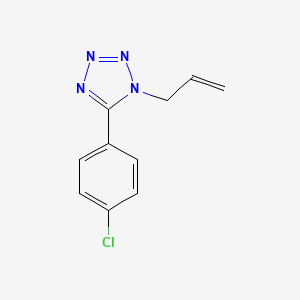


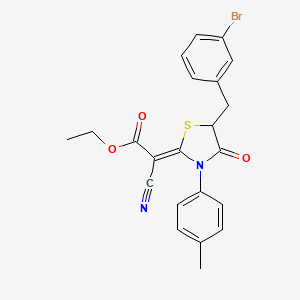
![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)